molecular formula C21H19N5O3S2 B2410137 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 325988-40-7

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2410137
CAS RN: 325988-40-7
M. Wt: 453.54
InChI Key: JNBHLHQOUYWSET-FLFQWRMESA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as BCSB, is a synthetic compound that has been extensively studied for its potential use in scientific research. BCSB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.

Scientific Research Applications

Anticancer Activity

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have shown potential in cancer research. Derivatives of this compound have demonstrated significant proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents. For example, a derivative exhibited growth inhibition of melanoma cancer cells with IC50 values of 85–95 µM (Yılmaz et al., 2015). Another study synthesized novel heterocycles containing benzothiazoles fused with pyrimidines, which were found to have remarkable activity against various cancer cell lines (Waghmare et al., 2013).

Carbonic Anhydrase Inhibition

Compounds containing the benzothiazole moiety have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. This is important for understanding enzyme function and potential therapeutic applications. Some compounds showed nanomolar half maximal inhibitory concentration (IC50) values, indicating a strong inhibitory effect on certain carbonic anhydrase isoenzymes (Supuran et al., 2013).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of benzothiazole derivatives. For instance, the synthesis of nonpolymeric, acetate-bridged cyclopalladated compounds from benzothiazole derivatives has been explored, contributing to the understanding of molecular structures in organometallic chemistry (O. and Steel, 1998). Additionally, novel synthesis methods have been developed for benzothiazole-based compounds, leading to more efficient and cleaner production techniques (Saeed, 2009).

Fluorescent Probes and Detection

Benzothiazole derivatives have been used in the development of fluorescent probes for detecting biological molecules. A novel benzothiazole-based probe was created for cysteine detection, showcasing the versatility of these compounds in biochemical applications (Yu et al., 2018).

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. These compounds have been tested for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Bhusari et al., 2008).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-25-18-6-2-3-7-19(18)30-21(25)24-20(27)16-8-10-17(11-9-16)31(28,29)26(14-4-12-22)15-5-13-23/h2-3,6-11H,4-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBHLHQOUYWSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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